REACTION_CXSMILES
|
[CH3:1][Mg]Br.[OH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[C:13](=[O:15])[CH3:14]>C1COCC1>[OH:15][C:13]([C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[OH:4])([CH3:1])[CH3:14]
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Name
|
|
Quantity
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221 mL
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Type
|
reactant
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Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
20.21 g
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Type
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reactant
|
Smiles
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OC1=C(C=C(C=C1)OC)C(C)=O
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Name
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|
Quantity
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800 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 16 h the mixture was quenched by the slow addition of 10% NH4Cl
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Duration
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16 h
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Type
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ADDITION
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Details
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carefully acidified to pH=1 (slow addition) with concentrated HCl
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Type
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EXTRACTION
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Details
|
extracted with Et2O
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Type
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WASH
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Details
|
The combined organics were washed with H2O
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Type
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WASH
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Details
|
washed with brine
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=C(C=CC(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.57 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |